molecular formula C10H8INO2S B2541368 Methyl 3-amino-5-iodobenzothiophene-2-carboxylate CAS No. 2090987-68-9

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate

Cat. No. B2541368
CAS RN: 2090987-68-9
M. Wt: 333.14
InChI Key: TYHOUWWSKDYISC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate (MIB) is a small molecule compound with a variety of potential applications in the fields of chemistry, biochemistry, and pharmacology. MIB is an important tool for the study of biological systems, as it can be used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Copper-Catalyzed Cross-Coupling

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” has been used in Copper-Catalyzed Cross-Coupling reactions . This process involves the carbon–nitrogen cross-coupling of the compound with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature . This procedure is an extremely general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

Synthesis of 5H-pyrimido[5,4-b]indole Derivatives

The compound has been used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives . The reactions of “Methyl 3-amino-1H-indole-2-carboxylates” with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of these derivatives .

Organic Materials

Compounds containing the benzothiophene frame, like “Methyl 3-amino-5-iodobenzothiophene-2-carboxylate”, are important building blocks in organic synthesis and are used in a broad range of applications . They are present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Medical Field

In the medical field, synthetic benzothiophene-based derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization and as candidates for the treatment of human cancer .

Anti-HCV Applications

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” can be used for anti-HCV (hepatitis C virus) applications .

Anti-Inflammatory Agents

A number of aminobenzothiophene derivatives, including “Methyl 3-amino-5-iodobenzothiophene-2-carboxylate”, are recognized as anti-inflammatory agents .

Antioxidant Agents

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” is recognized as an antioxidant agent .

Photochemotherapeutic Agents

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” is recognized as a photochemotherapeutic agent .

properties

IUPAC Name

methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOUWWSKDYISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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